molecular formula C15H12ClN3OS B2759836 (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 1351634-54-2

(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B2759836
CAS No.: 1351634-54-2
M. Wt: 317.79
InChI Key: QHRQBGFSIPQMAP-UHFFFAOYSA-N
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Description

The compound (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone is a complex organic molecule that features a benzimidazole ring, an azetidine ring, and a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, under basic conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced azetidine derivatives.

    Substitution: Substituted chlorothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The benzimidazole ring is known for its ability to interact with biological targets, making this compound a candidate for drug development.

Medicine

Medically, (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone is being investigated for its potential anti-cancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-bromothiophen-2-yl)methanone
  • (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone

Uniqueness

Compared to similar compounds, (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone is unique due to the presence of the chlorine atom in the thiophene ring, which can significantly influence its chemical reactivity and biological activity. This chlorine atom can participate in additional interactions, such as halogen bonding, enhancing the compound’s binding affinity to its targets.

Properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c16-13-6-5-12(21-13)15(20)19-7-9(8-19)14-17-10-3-1-2-4-11(10)18-14/h1-6,9H,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRQBGFSIPQMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(S2)Cl)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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